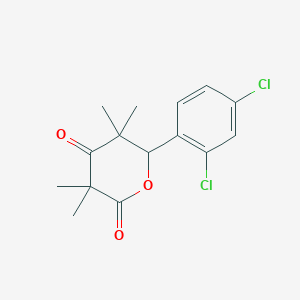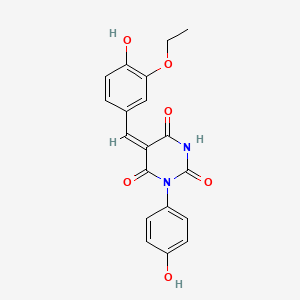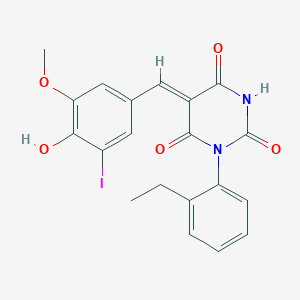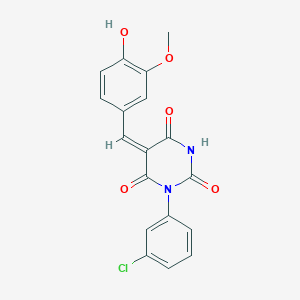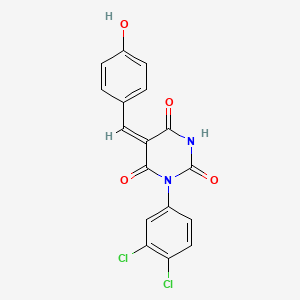
1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DHBP, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. DHBP is a versatile compound that has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用機序
The mechanism of action of 1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and tumorigenesis. 1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. 1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. 1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the expression of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and colon cancer cells.
実験室実験の利点と制限
1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments, including its relatively low cost and easy availability. 1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is also relatively stable and can be stored for extended periods without significant degradation. However, 1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione does have some limitations, including its relatively low solubility in water, which can make it difficult to use in certain experiments. 1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione also has a relatively short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research on 1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of more efficient synthesis methods for 1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, which could increase its availability and reduce its cost. Another area of interest is the development of more effective delivery methods for 1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, which could improve its effectiveness in certain applications. Additionally, further research is needed to fully understand the mechanism of action of 1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione and to identify its potential applications in the treatment of various diseases.
合成法
1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a variety of methods, including the reaction between 4-hydroxybenzaldehyde and 3,4-dichloroacetylacetone in the presence of a base catalyst. Other methods include the reaction between 4-hydroxybenzaldehyde and 3,4-dichloro-1,2,5,6-tetrahydro-1,3,5-triazine, or the reaction between 4-hydroxybenzaldehyde and 3,4-dichloro-1,2,5,6-tetrahydropyridine-2,6-dione.
科学的研究の応用
1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. 1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. 1-(3,4-dichlorophenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
特性
IUPAC Name |
(5E)-1-(3,4-dichlorophenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O4/c18-13-6-3-10(8-14(13)19)21-16(24)12(15(23)20-17(21)25)7-9-1-4-11(22)5-2-9/h1-8,22H,(H,20,23,25)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLOYLVADJJYMF-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(3,4-dichlorophenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(4-hydroxy-3-nitrophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915976.png)
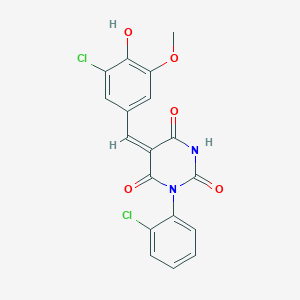
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5915994.png)
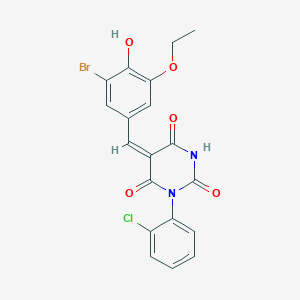
![methyl 4-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5916006.png)

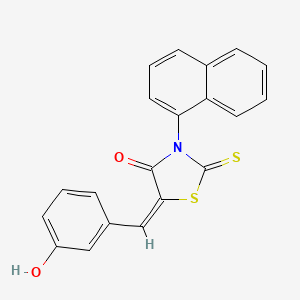
![1-[4-(benzyloxy)phenyl]-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5916026.png)
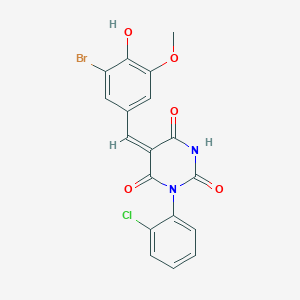
![5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916041.png)
